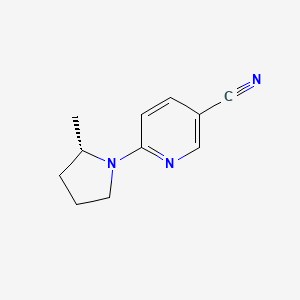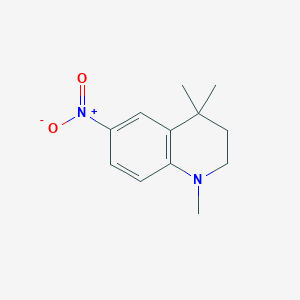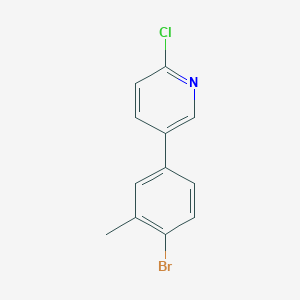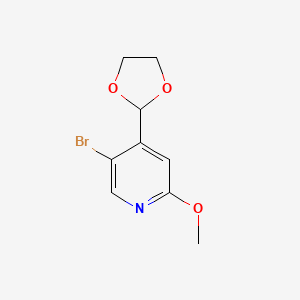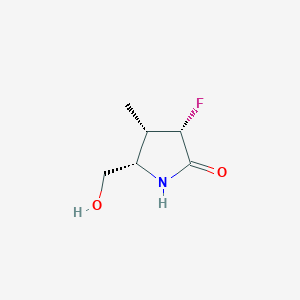
(3S,4S,5S)-3-Fluoro-5-(hydroxymethyl)-4-methylpyrrolidin-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(3S,4S,5S)-3-Fluoro-5-(hydroxymethyl)-4-methylpyrrolidin-2-one is a chiral fluorinated pyrrolidinone derivative
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (3S,4S,5S)-3-Fluoro-5-(hydroxymethyl)-4-methylpyrrolidin-2-one typically involves the fluorination of a suitable pyrrolidinone precursor. One common method involves the use of fluorinating agents such as diethylaminosulfur trifluoride (DAST) or Selectfluor. The reaction conditions often require anhydrous solvents and low temperatures to ensure selectivity and yield.
Industrial Production Methods
Industrial production of this compound may involve more scalable methods, such as continuous flow synthesis, which allows for better control over reaction parameters and improved safety. The use of automated systems and advanced purification techniques, such as chromatography, ensures the high purity of the final product.
化学反応の分析
Types of Reactions
(3S,4S,5S)-3-Fluoro-5-(hydroxymethyl)-4-methylpyrrolidin-2-one can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The carbonyl group can be reduced to a hydroxyl group using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Nucleophiles such as amines, thiols, and halides.
Major Products Formed
Oxidation: Formation of carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted pyrrolidinone derivatives.
科学的研究の応用
(3S,4S,5S)-3-Fluoro-5-(hydroxymethyl)-4-methylpyrrolidin-2-one has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential as a pharmaceutical intermediate or active ingredient.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of (3S,4S,5S)-3-Fluoro-5-(hydroxymethyl)-4-methylpyrrolidin-2-one involves its interaction with specific molecular targets. The fluorine atom can enhance the compound’s binding affinity to certain enzymes or receptors, potentially leading to biological effects. The hydroxymethyl group can participate in hydrogen bonding, further influencing the compound’s activity.
類似化合物との比較
Similar Compounds
- (3S,4S,5S)-3-Hydroxy-5-(hydroxymethyl)-4-methylpyrrolidin-2-one
- (3S,4S,5S)-3-Chloro-5-(hydroxymethyl)-4-methylpyrrolidin-2-one
- (3S,4S,5S)-3-Bromo-5-(hydroxymethyl)-4-methylpyrrolidin-2-one
Uniqueness
The presence of the fluorine atom in (3S,4S,5S)-3-Fluoro-5-(hydroxymethyl)-4-methylpyrrolidin-2-one distinguishes it from its analogs. Fluorine can significantly alter the compound’s chemical properties, such as its reactivity, stability, and biological activity. This makes this compound a valuable compound for various applications.
特性
分子式 |
C6H10FNO2 |
|---|---|
分子量 |
147.15 g/mol |
IUPAC名 |
(3S,4S,5S)-3-fluoro-5-(hydroxymethyl)-4-methylpyrrolidin-2-one |
InChI |
InChI=1S/C6H10FNO2/c1-3-4(2-9)8-6(10)5(3)7/h3-5,9H,2H2,1H3,(H,8,10)/t3-,4+,5-/m0/s1 |
InChIキー |
SMEDWOWOJQRIPT-LMVFSUKVSA-N |
異性体SMILES |
C[C@H]1[C@H](NC(=O)[C@H]1F)CO |
正規SMILES |
CC1C(NC(=O)C1F)CO |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



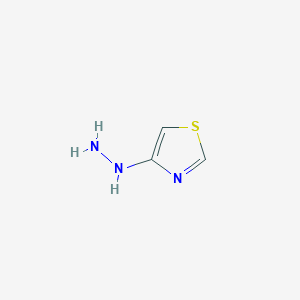

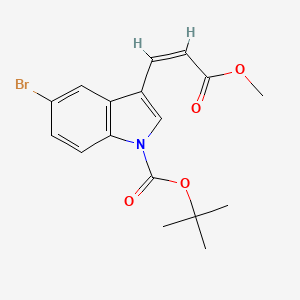
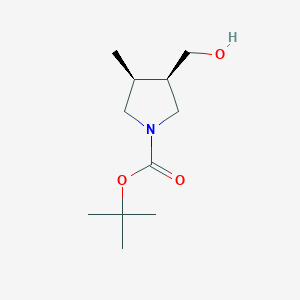
![tert-butyl 4-(6-bromo-1H-benzo[d]imidazol-1-yl)piperidine-1-carboxylate](/img/structure/B14026265.png)
![1,4,9-Trioxa-12-aza-dispiro[4.2.5.2]pentadecane-12-carboxylic acid tert-butyl ester](/img/structure/B14026274.png)
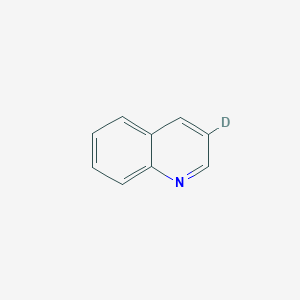
![5-(((Trifluoromethyl)sulfonyl)oxy)-2,3-dihydrobenzo[b]thiepin-8-yl pivalate](/img/structure/B14026295.png)
